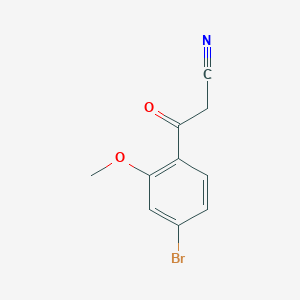
3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Compounds with hydroxyl groups replacing the methoxy group.
Scientific Research Applications
3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is not well-documented. its reactivity can be attributed to the presence of the bromine atom, methoxy group, and nitrile group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyphenol
- 4-Bromo-2-methylaniline
- 2-Bromo-4-methylanisole
Uniqueness
3-(4-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactivity and potential applications. Its structure enables it to participate in various substitution, reduction, and oxidation reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-6-7(11)2-3-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
RUUSSWXZZROTGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)

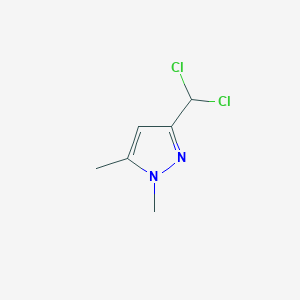
![(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)
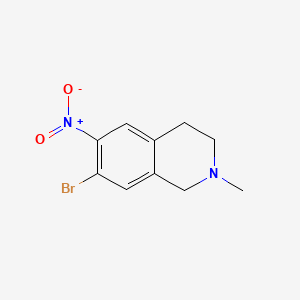
![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
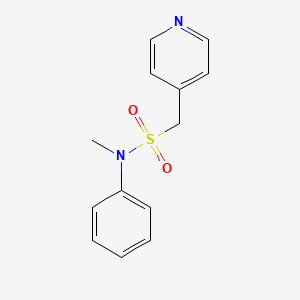

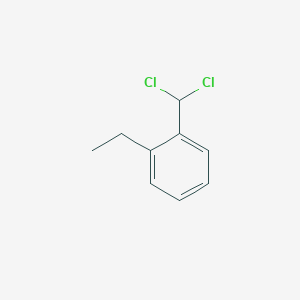


![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
